molecular formula C20H20N4O B3007355 2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde CAS No. 2249277-73-2

2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde

Cat. No.: B3007355
CAS No.: 2249277-73-2
M. Wt: 332.407
InChI Key: XOIWJEIBSJCFOR-UHFFFAOYSA-N
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Description

2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde is a complex organic compound that features a triazole ring, a benzylpyrrolidine moiety, and a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde typically involves a multi-step process. One common method starts with the propargylation of 2-hydroxybenzaldehyde, followed by a Copper(I)-catalyzed azide-alkyne cycloaddition (often referred to as a “click” reaction) with an appropriate azide . The reaction conditions usually involve the use of ethanol as a solvent and a base such as sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzoic acid.

    Reduction: 2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzyl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzyme activity and other biological processes . The benzylpyrrolidine moiety may interact with receptors or other proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde is unique due to its combination of a triazole ring, benzylpyrrolidine moiety, and benzaldehyde group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[1-(1-benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-15-17-8-4-5-9-19(17)20-14-24(22-21-20)18-10-11-23(13-18)12-16-6-2-1-3-7-16/h1-9,14-15,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIWJEIBSJCFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3C=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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